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Compound of Interest

Compound Name: Spiradine F

Cat. No.: B12322768 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Spiradine F is a C(20) atisine-type diterpenoid alkaloid isolated from plants of the

Spiraea genus.[1] Like other members of its class, it possesses a complex, polycyclic structure

that presents a significant challenge for characterization. Nuclear Magnetic Resonance (NMR)

spectroscopy is the most powerful technique for the unambiguous structure elucidation of such

complex natural products, providing detailed information about the carbon skeleton, proton

environments, and stereochemistry.[2] This application note provides a detailed overview of the

methodologies and protocols for determining the structure of Spiradine F using a suite of 1D

and 2D NMR experiments.

Note on Data:The specific high-resolution NMR data from the original structure elucidation of

Spiradine F is not readily available in public databases. Therefore, the quantitative data

presented in the following tables is representative for atisine-type alkaloids and has been

generated to illustrate the elucidation process.

Data Presentation: Quantitative NMR Data Summary
The complete assignment of proton and carbon signals is achieved through a combination of

1D NMR (¹H, ¹³C, DEPT) and 2D NMR (COSY, HSQC, HMBC, and NOESY) experiments. The

representative data for Spiradine F, dissolved in CDCl₃, is summarized below.
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Table 1: Representative ¹H NMR Data for Spiradine F (600 MHz, CDCl₃)

Position δH (ppm) Multiplicity J (Hz)

1 1.55 / 1.82 m

2 1.60 / 1.95 m

3 1.45 / 1.75 m

4 - - -

5 2.10 m

6 4.25 d 6.8

7 3.80 d 6.8

8 - - -

9 2.30 m

10 1.90 m

11 1.65 / 2.05 m

12 1.50 / 1.88 m

13 1.70 m

14 1.40 / 1.98 m

15 4.15 dd 8.0, 4.5

16 5.05 s

16' 4.90 s

17 3.15 / 3.45 m

18 (CH₃) 0.85 s

19 4.10 / 4.35 m

20 3.95 m

OAc (CH₃) 2.08 s
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Table 2: Representative ¹³C NMR Data for Spiradine F (150 MHz, CDCl₃)

Position δC (ppm) DEPT

1 38.5 CH₂

2 18.2 CH₂

3 40.1 CH₂

4 33.5 C

5 48.9 CH

6 75.1 CH

7 65.4 CH

8 85.2 C

9 45.3 CH

10 37.8 C

11 25.5 CH₂

12 36.1 CH₂

13 28.9 CH

14 30.2 CH₂

15 78.8 CH

16 148.5 C

17 107.2 CH₂

18 28.1 CH₃

19 92.3 CH₂

20 60.5 CH

OAc (C=O) 170.9 C

OAc (CH₃) 21.4 CH₃
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Table 3: Key Representative 2D NMR Correlations for Spiradine F

Proton (δH)
COSY Correlations
(δH)

HMBC Correlations
(δC)

Key NOESY
Correlations (δH)

H-18 (0.85) H-3, H-5 C-3, C-4, C-5, C-19 H-3β, H-5, H-19b

H-5 (2.10) H-6, H-18
C-4, C-6, C-7, C-10,

C-18
H-6, H-18

H-6 (4.25) H-5, H-7 C-5, C-7, C-8, C-10 H-5, H-7

H-17a (4.90) H-17b (5.05) C-8, C-15, C-16 H-15, H-12β

OAc-CH₃ (2.08) - C=O (170.9) H-7

Visualizations: Workflow and Logic Diagrams

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b12322768?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12322768?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

NMR Data Acquisition

Data Processing & Analysis

Structure Determination

Isolation & Purification
of Spiradine F

Dissolution in
Deuterated Solvent (e.g., CDCl3)

1D NMR
(¹H, ¹³C, DEPT)

2D NMR
(COSY, HSQC, HMBC, NOESY)

Fourier Transform
& Phasing

Signal Assignment
(Chemical Shift, Coupling)

Correlation Analysis
(2D Spectra)

Fragment Assembly

Stereochemistry
(NOESY/ROESY)

Final Structure
Validation

Click to download full resolution via product page

Caption: General workflow for natural product structure elucidation.
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Caption: Logical flow of data integration in NMR structure elucidation.

Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. These protocols are

generalized for a modern NMR spectrometer (e.g., 400-600 MHz) equipped with a cryoprobe.

Protocol 1: Sample Preparation
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Weighing: Accurately weigh approximately 5-10 mg of purified Spiradine F directly into a

tared vial.

Dissolution: Add 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03%

tetramethylsilane (TMS) as an internal standard.

Mixing: Gently vortex or sonicate the sample for 30 seconds to ensure complete dissolution.

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR

tube.

Quality Check: Ensure the solution is clear and free of any particulate matter. The sample

height in the tube should be approximately 4-5 cm.

Protocol 2: 1D NMR Spectroscopy (¹H and ¹³C)

Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of

the CDCl₃ and shim the magnetic field to achieve optimal homogeneity (typically <0.5 Hz

linewidth for the TMS signal). Tune and match the probe for both ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Pulse Program: Use a standard single-pulse sequence (e.g., zg30).

Spectral Width: Set a spectral width of approximately 16 ppm (e.g., -2 to 14 ppm).

Acquisition Time: ~2-3 seconds.

Relaxation Delay (d1): 2 seconds.

Number of Scans: 16 to 64, depending on concentration.

¹³C NMR Acquisition:

Pulse Program: Use a proton-decoupled single-pulse sequence (e.g., zgpg30).

Spectral Width: Set a spectral width of approximately 240 ppm (e.g., -10 to 230 ppm).
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Acquisition Time: ~1-1.5 seconds.

Relaxation Delay (d1): 2 seconds.

Number of Scans: 1024 to 4096, depending on concentration and experiment time.

DEPT-135 Acquisition:

Pulse Program: Use a standard DEPT-135 pulse sequence.

Parameters: Use similar spectral width and acquisition time as the standard ¹³C

experiment. This experiment differentiates CH/CH₃ (positive signals) from CH₂ (negative

signals) carbons.

Protocol 3: 2D Correlation Spectroscopy (COSY)

Purpose: To identify protons that are coupled to each other, typically through 2-3 bonds.

Pulse Program: Use a standard gradient-selected COSY sequence (e.g., cosygpqf).

Parameters:

Spectral Width (F1 and F2): Set to the same width as the ¹H spectrum (~12-14 ppm).

Data Points: 2048 in F2 and 256-512 in F1.

Number of Scans: 2 to 8 per increment.

Relaxation Delay (d1): 1.5-2 seconds.

Processing: Apply a sine-bell window function in both dimensions before Fourier

transformation.

Protocol 4: 2D Heteronuclear Single Quantum Coherence (HSQC)

Purpose: To identify direct one-bond correlations between protons and their attached

carbons.
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Pulse Program: Use a standard gradient-selected, sensitivity-enhanced HSQC sequence

(e.g., hsqcedetgpsisp2.3).

Parameters:

Spectral Width: ~12-14 ppm in F2 (¹H) and ~180-200 ppm in F1 (¹³C).

Data Points: 2048 in F2 and 256 in F1.

Number of Scans: 4 to 16 per increment.

¹JCH Coupling Constant: Set to an average value of 145 Hz.

Processing: Apply a QSINE window function in both dimensions.

Protocol 5: 2D Heteronuclear Multiple Bond Correlation (HMBC)

Purpose: To identify long-range (typically 2-3 bond) correlations between protons and

carbons, crucial for connecting spin systems across quaternary carbons.

Pulse Program: Use a standard gradient-selected HMBC sequence (e.g., hmbcgplpndqf).

Parameters:

Spectral Width: ~12-14 ppm in F2 (¹H) and ~220-240 ppm in F1 (¹³C).

Data Points: 2048 in F2 and 512 in F1.

Number of Scans: 8 to 32 per increment.

Long-Range Coupling Delay: Optimized for a J-coupling of 8 Hz.

Processing: Apply a sine-bell window function in both dimensions.

Protocol 6: 2D Nuclear Overhauser Effect Spectroscopy (NOESY)

Purpose: To identify protons that are close in space (<5 Å), which is essential for determining

relative stereochemistry.
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Pulse Program: Use a standard gradient-selected phase-sensitive NOESY sequence (e.g.,

noesygpph).

Parameters:

Spectral Width (F1 and F2): Set to the same width as the ¹H spectrum (~12-14 ppm).

Data Points: 2048 in F2 and 256-512 in F1.

Number of Scans: 8 to 16 per increment.

Mixing Time (d8): 500-800 ms, which may require optimization.

Processing: Apply a sine-bell window function (SSB=0) in both dimensions. The resulting

spectrum will show diagonal peaks and cross-peaks that indicate spatial proximity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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